3-Amino-5-fluoropicolinaldehyde 3-Amino-5-fluoropicolinaldehyde
Brand Name: Vulcanchem
CAS No.: 1289114-66-4
VCID: VC0059899
InChI: InChI=1S/C6H5FN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2
SMILES: C1=C(C=NC(=C1N)C=O)F
Molecular Formula: C6H5FN2O
Molecular Weight: 140.117

3-Amino-5-fluoropicolinaldehyde

CAS No.: 1289114-66-4

Cat. No.: VC0059899

Molecular Formula: C6H5FN2O

Molecular Weight: 140.117

* For research use only. Not for human or veterinary use.

3-Amino-5-fluoropicolinaldehyde - 1289114-66-4

Specification

CAS No. 1289114-66-4
Molecular Formula C6H5FN2O
Molecular Weight 140.117
IUPAC Name 3-amino-5-fluoropyridine-2-carbaldehyde
Standard InChI InChI=1S/C6H5FN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2
Standard InChI Key VRWNWXWPHVFGAT-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1N)C=O)F

Introduction

Chemical Structure and Fundamental Properties

3-Amino-5-fluoropicolinaldehyde (C₆H₅FN₂O) is characterized by a pyridine core with three key functional groups: an aldehyde at position 2 (which defines it as a picolinaldehyde), an amino group at position 3, and a fluorine atom at position 5. The molecule has a molecular weight of 140.11 g/mol and is identified by CAS number 1289114-66-4. The presence of both electron-donating (amino) and electron-withdrawing (fluorine) groups creates a unique electronic distribution across the pyridine ring, influencing its chemical behavior and reactivity patterns.

Physical Properties

PropertyValue/Description
Molecular FormulaC₆H₅FN₂O
Molecular Weight140.11 g/mol
Physical StateSolid at room temperature
CAS Number1289114-66-4
IUPAC Name3-amino-5-fluoropyridine-2-carbaldehyde

Chemical Reactivity Profile

The reactivity of 3-Amino-5-fluoropicolinaldehyde is primarily defined by its three functional groups, each offering distinct reaction pathways.

Aldehyde Reactivity

The aldehyde group at position 2 is highly reactive and can participate in numerous transformations:

  • Oxidation reactions to form the corresponding carboxylic acid

  • Reduction reactions to form the alcohol derivative

  • Condensation reactions with amines to form imines

  • Aldol condensations and related C-C bond-forming reactions

These transformations make 3-Amino-5-fluoropicolinaldehyde a valuable building block for the synthesis of more complex structures, including potential pharmaceutical intermediates.

Amino Group Reactivity

The amino group at position 3 offers additional synthetic versatility:

  • Diazotization reactions

  • Acylation or alkylation transformations

  • Participation in coupling reactions

  • Formation of amides and related derivatives

Fluorine-Specific Chemistry

  • Increased metabolic stability in biological systems

  • Altered electronic properties of the pyridine ring

  • Modified hydrogen bonding capabilities

  • Potential for unique intermolecular interactions

The presence of fluorine significantly impacts the compound's lipophilicity, a critical parameter in drug development. Fluorinated compounds often demonstrate enhanced membrane permeability and metabolic stability compared to their non-fluorinated counterparts.

Applications in Chemical Synthesis

3-Amino-5-fluoropicolinaldehyde serves as a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic systems. Its utility extends to multiple synthetic applications:

Heterocyclic Ring Construction

The compound can participate in various cyclization reactions to form fused heterocyclic systems. For instance, in reactions similar to those documented for related compounds, 3-Amino-5-fluoropicolinaldehyde could potentially undergo Pictet-Spengler cyclization to form tricyclic indazole structures . These transformations are particularly valuable in the synthesis of compounds with potential biological activity.

Medicinal Chemistry Applications

In medicinal chemistry, 3-Amino-5-fluoropicolinaldehyde and its derivatives are particularly valuable for several reasons:

  • The fluorine substituent can enhance metabolic stability

  • The amino group provides a site for further functionalization

  • The aldehyde group enables various condensation reactions

  • The pyridine ring offers a scaffold for constructing bioactive molecules

These features make the compound an attractive starting material for the synthesis of potential drug candidates targeting various therapeutic areas.

Comparative Analysis with Structurally Related Compounds

Understanding the properties of 3-Amino-5-fluoropicolinaldehyde in relation to structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Positional Isomers

CompoundKey DifferencesPotential Impact on Properties
3-Amino-5-fluoropicolinaldehydeReference compoundBaseline for comparison
6-Amino-5-fluoropicolinaldehydeDifferent position of amino groupAltered electronic distribution and reactivity
3-Fluoro-5-aminopicolinaldehydeDifferent positions of fluoro and amino groupsModified hydrogen bonding capabilities

Comparison with Non-fluorinated Analogues

Current Research Trends and Future Directions

Research on fluorinated heterocycles like 3-Amino-5-fluoropicolinaldehyde continues to evolve, driven by advances in synthetic methodology and expanding applications in medicinal chemistry.

Advances in Synthetic Methodology

Recent advances in fluorination techniques have expanded the toolkit available for synthesizing compounds like 3-Amino-5-fluoropicolinaldehyde. Methods such as the Hartwig fluorination using silver fluoride (AgF₂) represent important developments in this field . Future research may focus on developing more efficient and selective methods for introducing fluorine into complex heterocyclic systems.

Applications in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become increasingly important in pharmaceutical research. Future studies on 3-Amino-5-fluoropicolinaldehyde may explore its utility as a building block for developing compounds with improved pharmacokinetic properties and enhanced target selectivity.

Analytical Methods for Characterization

The characterization of 3-Amino-5-fluoropicolinaldehyde typically involves a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR provide valuable information about the structural features of the compound

  • Infrared (IR) Spectroscopy: Identifies key functional groups, including the aldehyde (C=O stretch), amino (N-H stretches), and C-F bond

  • Mass Spectrometry: Confirms the molecular weight and provides fragmentation patterns for structural elucidation

Chromatographic Methods

Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for assessing the purity of 3-Amino-5-fluoropicolinaldehyde and monitoring reactions involving this compound.

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